1-Ethynyl-2,4-dimethylbenzene

Description

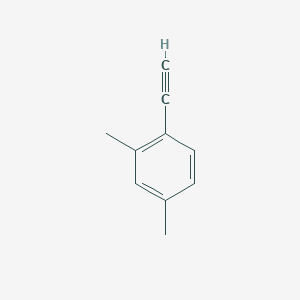

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODJHLJRNXLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166811 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-30-4 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-2,4-dimethylbenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethynyl-2,4-dimethylbenzene, a substituted aromatic alkyne. The document details its chemical properties, provides a detailed protocol for its synthesis via Sonogashira coupling, and explores its significant potential in medicinal chemistry and drug development, particularly as a building block in fragment-based drug discovery and click chemistry.

Nomenclature and Physicochemical Properties

This compound, also known as 2,4-dimethylphenylacetylene, is an organic compound featuring a terminal alkyne group attached to a 2,4-dimethyl substituted benzene ring.[1] Its unique structure, combining the rigidity of the aromatic ring and the linear alkyne moiety, makes it a valuable synthon in organic chemistry.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

Common Synonyms: 2,4-Dimethylphenylacetylene, 2,4-dimethyl-1-ethynylbenzene[1]

-

CAS Number: 16017-30-4[1]

-

Molecular Formula: C₁₀H₁₀[1]

-

SMILES: CC1=CC(=C(C=C1)C#C)C[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 130.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 130.078250319 Da | PubChem (Computed)[1] |

| XLogP3 | 2.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

Synthesis and Experimental Protocols

The primary method for synthesizing arylalkynes such as this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2][3][4][5]

Synthesis of 1-iodo-2,4-dimethylbenzene (Precursor)

The required precursor, 1-iodo-2,4-dimethylbenzene (also known as 2-iodo-p-xylene), can be synthesized from p-xylene. A common method involves the reaction of p-xylene with molecular iodine in the presence of an oxidizing agent like nitric acid or a combination of acetic acid, sulfuric acid, and iodic acid.

Protocol: Sonogashira Coupling for this compound

This protocol describes the coupling of 1-iodo-2,4-dimethylbenzene with a protected alkyne source, ethynyltrimethylsilane (TMSA), followed by deprotection.

Materials:

-

1-iodo-2,4-dimethylbenzene

-

Ethynyltrimethylsilane (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydroxide (KOH) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or THF for deprotection

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2,4-dimethylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.01-0.05 eq), and CuI (0.01-0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive flow of inert gas, add anhydrous triethylamine (as solvent and base) and ethynyltrimethylsilane (1.1-1.2 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected product in methanol. Add a stoichiometric amount of potassium hydroxide (KOH) and stir the mixture at room temperature for 2-3 hours. Alternatively, for a milder condition, use tetrabutylammonium fluoride (TBAF) in THF.

-

Final Purification: After deprotection is complete (monitored by TLC), remove the solvent under reduced pressure. Partition the residue between water and hexane (or diethyl ether). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane).

Applications in Medicinal Chemistry and Drug Development

The terminal alkyne functional group is a highly versatile and valuable moiety in modern drug discovery. Its unique linear geometry, electronic properties, and reactivity allow it to serve multiple roles, from being a key pharmacophoric element to a chemical handle for bioconjugation.

Role in "Click Chemistry"

This compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction. This reaction rapidly and efficiently joins the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.

-

Triazoles as Pharmacophores: The resulting triazole ring is an important pharmacophore in medicinal chemistry. It is metabolically stable and capable of participating in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds.

-

Bioconjugation: Click chemistry is widely used to link drug molecules to larger entities like antibodies (creating antibody-drug conjugates, ADCs), peptides, or imaging agents, enabling targeted drug delivery and diagnostics.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments that bind weakly to a biological target. This compound represents a classic "fragment" that can be used to explore hydrophobic pockets in a protein's binding site. If this fragment shows binding, its terminal alkyne group serves as a crucial vector for chemical elaboration. Using click chemistry, it can be linked to other fragments that bind in adjacent sites, rapidly building a higher-affinity lead compound.

Conclusion

This compound is a synthetically accessible and highly valuable building block for researchers in organic synthesis and drug discovery. Its utility is primarily centered on the reactivity of the terminal alkyne group, which enables its participation in powerful transformations like the Sonogashira coupling and, most notably, the copper-catalyzed azide-alkyne cycloaddition. For drug development professionals, this compound represents a key tool for fragment-based screening and the subsequent optimization of hits into potent lead compounds through the principles of click chemistry. The continued application of such versatile chemical scaffolds will undoubtedly fuel the discovery of next-generation therapeutics.

References

- 1. This compound | C10H10 | CID 140020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of 1-Ethynyl-2,4-dimethylbenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Ethynyl-2,4-dimethylbenzene, a substituted aromatic hydrocarbon of interest to researchers in organic synthesis, materials science, and drug discovery.

Molecular Identity and Physical Properties

This compound, also known as 2,4-dimethylphenylacetylene, is a disubstituted benzene derivative featuring an ethynyl group at position 1 and two methyl groups at positions 2 and 4. Its fundamental properties are summarized in the table below.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 16017-30-4 | [1] |

| Molecular Formula | C₁₀H₁₀ | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| SMILES | CC1=CC(=C(C=C1)C#C)C | [1] |

| InChI | InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | [1] |

| InChIKey | GMODJHLJRNXLMC-UHFFFAOYSA-N | [1] |

Molecular Structure and Geometry

Below is a diagram of the molecular structure.

The following table presents theoretically calculated bond lengths and angles for this compound. These values are derived from computational chemistry methods and serve as an approximation of the experimental geometry.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-C (ring-ethynyl) | ~1.43 | |

| C≡C | ~1.21 | |

| C-H (ethynyl) | ~1.06 | |

| C-C (ring-methyl) | ~1.51 | |

| C-H (methyl) | ~1.09 | |

| C-H (aromatic) | ~1.08 | |

| Bond Angles (°) | C-C-C (in ring) | ~120 |

| C-C≡C | ~178 | |

| ≡C-H | ~180 | |

| C-C-C (ring-methyl) | ~121 | |

| H-C-H (methyl) | ~109.5 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. While a dedicated public database of spectra for this specific molecule is not available, the expected spectral features can be predicted based on its structural motifs.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethynyl, and methyl protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (position 3) | ~7.2-7.4 | Doublet | 1H |

| Aromatic-H (position 5) | ~7.0-7.2 | Doublet of doublets | 1H |

| Aromatic-H (position 6) | ~7.0-7.2 | Doublet | 1H |

| Ethynyl-H | ~3.0-3.3 | Singlet | 1H |

| Methyl-H (position 2) | ~2.3-2.5 | Singlet | 3H |

| Methyl-H (position 4) | ~2.2-2.4 | Singlet | 3H |

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C1) | ~120-125 |

| Aromatic C (quaternary, C2) | ~138-142 |

| Aromatic C (methine, C3) | ~130-134 |

| Aromatic C (quaternary, C4) | ~135-139 |

| Aromatic C (methine, C5) | ~128-132 |

| Aromatic C (methine, C6) | ~126-130 |

| Ethynyl C (C≡CH) | ~80-85 |

| Ethynyl C (C≡CH) | ~75-80 |

| Methyl C (position 2) | ~19-22 |

| Methyl C (position 4) | ~20-23 |

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | Stretch | 3100-3000 | Medium |

| C-H (methyl) | Stretch | 3000-2850 | Medium |

| C≡C (alkyne) | Stretch | 2150-2100 | Weak to Medium |

| C≡C-H (alkyne) | Stretch | ~3300 | Sharp, Strong |

| C=C (aromatic) | Stretch | 1625-1450 | Medium |

| C-H (aromatic) | Bend (out-of-plane) | 900-675 | Strong |

Synthesis

A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne.[3]

The synthesis of this compound can be achieved by coupling a 2,4-dimethyl-substituted aryl halide (e.g., 1-bromo-2,4-dimethylbenzene or 1-iodo-2,4-dimethylbenzene) with a protected or terminal alkyne, such as ethynyltrimethylsilane followed by deprotection, or directly with acetylene gas. A typical Sonogashira coupling is performed in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3]

The following is a representative protocol for a Sonogashira coupling reaction to synthesize a similar aryl alkyne. This protocol should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1-Bromo-2,4-dimethylbenzene

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Deprotection agent (e.g., potassium carbonate in methanol)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide (1-bromo-2,4-dimethylbenzene).

-

Solvent and Reagents Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add the terminal alkyne (ethynyltrimethylsilane) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically heated to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of ammonium chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(trimethylsilylethynyl)-2,4-dimethylbenzene, can be purified by column chromatography on silica gel.

-

Deprotection: The purified silyl-protected alkyne is then dissolved in a suitable solvent such as methanol, and a base like potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC).

-

Final Purification: After workup, the final product, this compound, is purified by column chromatography to yield the pure compound.

Applications and Significance

Substituted phenylacetylenes, such as this compound, are valuable building blocks in organic synthesis. The ethynyl group can undergo a variety of chemical transformations, including click chemistry, further cross-coupling reactions, and polymerization. These compounds serve as precursors for the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As scaffolds for the development of novel therapeutic agents.

-

Organic Materials: In the creation of conjugated polymers and other materials with interesting electronic and optical properties.

-

Nanomaterials: As components in the bottom-up synthesis of functional nanostructures.

This guide provides a foundational understanding of the molecular structure and properties of this compound, which is crucial for its effective utilization in various research and development endeavors.

References

physical and chemical properties of 1-Ethynyl-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 1-Ethynyl-2,4-dimethylbenzene (also known as 2,4-Dimethylphenylacetylene), a substituted aromatic alkyne. This guide includes key physicochemical data, detailed experimental protocols for its synthesis, and predicted spectroscopic characteristics to support its application in research and development.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with one ethynyl and two methyl groups. Its properties are influenced by the aromatic system, the reactive terminal alkyne, and the steric and electronic effects of the methyl substituents.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dimethylphenylacetylene | [1] |

| CAS Number | 16017-30-4 | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C#C)C | [1] |

| InChIKey | GMODJHLJRNXLMC-UHFFFAOYSA-N | [1] |

| Calculated XLogP3 | 2.9 | [1] |

| Monoisotopic Mass | 130.078250319 Da | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Experimental Protocols

The synthesis of this compound is reliably achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step.[2]

Synthesis of this compound

This protocol details the synthesis starting from 4-iodo-m-xylene and trimethylsilylacetylene (TMSA).

Step 1: Synthesis of ((2,4-Dimethylphenyl)ethynyl)trimethylsilane via Sonogashira Coupling

-

Reaction Setup : In a suitable reaction flask, combine 4-iodo-m-xylene (1.0 mmol, 232.1 mg), trimethylsilylacetylene (1.1 mmol, 108 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1 mol%, 7 mg), and Copper(I) Iodide (CuI, 1 mol%, 2 mg).[2]

-

Solvent and Base : Add triethylamine (TEA, 8 mL) as the solvent and base.[2]

-

Reaction Execution : Stir the mixture at room temperature for 2 hours.[2]

-

Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation : Upon completion, perform a standard aqueous workup. The crude product can be purified by column chromatography on silica gel to yield ((2,4-dimethylphenyl)ethynyl)trimethylsilane. A typical yield for this step is approximately 96%.[2]

Step 2: Deprotection to Yield this compound

-

Reaction Setup : Dissolve the silylated product from Step 1 in methanol (7 mL).[2]

-

Reagent Addition : Add potassium hydroxide (KOH, 120 mg) to the solution.[2]

-

Reaction Execution : Stir the mixture for 3 hours at room temperature.[2]

-

Workup and Isolation : Quench the reaction with water and extract the product with a nonpolar organic solvent, such as hexane. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound. A typical yield for this deprotection step is approximately 92%.[2]

Spectroscopic and Chemical Characterization

While experimental spectra for the final product are not provided in the cited sources, the expected characteristics can be predicted based on the known spectra of its direct trimethylsilyl-protected precursor and analogous chemical structures.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

Aromatic Protons : Three signals are expected in the aromatic region (~δ 7.0-7.4 ppm). A singlet for the proton at C5 (between the methyl groups), and two doublets for the protons at C3 and C6, showing ortho-coupling. Based on the precursor, the C6 proton is expected around δ 7.34 (d), the C5 proton around δ 6.99 (s), and the C3 proton around δ 6.91 (d).[2]

-

Acetylenic Proton : A sharp singlet for the terminal alkyne proton (-C≡C-H) is expected around δ 3.0-3.5 ppm.

-

Methyl Protons : Two distinct singlets for the two non-equivalent methyl groups (-CH₃) are expected around δ 2.3-2.4 ppm.[2]

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

Aromatic Carbons : Six signals are expected for the aromatic carbons. Based on the precursor, the quaternary carbons C1, C2, and C4 are predicted to appear at approximately δ 119.7, 140.3, and 138.3 ppm, respectively. The protonated carbons C3, C5, and C6 are expected around δ 126.1, 130.0, and 131.8 ppm.[2]

-

Alkynyl Carbons : Two signals for the alkyne carbons (-C≡C-) are expected. The terminal, protonated carbon (Cα) typically appears around δ 77-80 ppm, while the internal carbon attached to the benzene ring (Cβ) appears around δ 83-85 ppm.

-

Methyl Carbons : Two signals for the methyl group carbons are anticipated around δ 20-22 ppm.[2]

Predicted Infrared (IR) Spectrum

-

C-H (alkyne) Stretch : A sharp, characteristic absorption band is expected around 3300 cm⁻¹.

-

C≡C (alkyne) Stretch : A weak to medium absorption band is expected in the range of 2100-2140 cm⁻¹.

-

C-H (aromatic) Stretch : Absorption bands are expected just above 3000 cm⁻¹.

-

C-H (alkyl) Stretch : Absorption bands are expected just below 3000 cm⁻¹.

-

C=C (aromatic) Stretch : Peaks are expected in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺) : The mass spectrum should show a prominent molecular ion peak at m/z = 130.

-

Fragmentation : A significant fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 115 is expected, which is a common fragmentation pathway for methylated aromatic compounds.

Workflow and Pathway Visualization

As no specific signaling pathways involving this compound are documented, the following diagram illustrates the experimental workflow for its synthesis.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethynyl-2,4-dimethylbenzene, a valuable building block in the development of novel pharmaceuticals and functional materials. The document details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several reliable methods, each with its own advantages and considerations. The most prominent and widely applicable routes include:

-

Sonogashira Coupling: A powerful palladium-catalyzed cross-coupling reaction that directly forms the aryl-alkyne bond.

-

Seyferth-Gilbert and Ohira-Bestmann Homologation: A one-carbon extension of an aldehyde to a terminal alkyne.

-

Corey-Fuchs Reaction: A two-step transformation of an aldehyde to a terminal alkyne via a dibromo-olefin intermediate.

-

Dehydrohalogenation: A classical approach involving the elimination of hydrogen halides from a suitable precursor.

This guide will elaborate on each of these pathways, presenting detailed experimental procedures, quantitative data in tabular format for easy comparison, and reaction pathway diagrams for enhanced understanding.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] In the synthesis of this compound, this typically involves the coupling of a protected acetylene, such as trimethylsilylacetylene, with a halogenated 2,4-dimethylbenzene derivative, followed by deprotection.

Experimental Protocol: Two-Step Synthesis from 2,4-Dimethylbromobenzene

This procedure outlines a two-step synthesis starting from 2,4-dimethylbromobenzene involving a Sonogashira coupling followed by desilylation.[3]

Step 1: Sonogashira Coupling of 2,4-Dimethylbromobenzene with Trimethylsilylacetylene

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,4-dimethylbromobenzene (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (3.0 eq).

-

To this stirred mixture, add trimethylsilylacetylene (1.2 eq) via syringe.

-

Heat the reaction mixture to 90 °C and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl-protected product.

Step 2: Deprotection to Yield this compound

-

Dissolve the crude product from Step 1 in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 10 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethylbromobenzene | [3] |

| Alkyne Source | Trimethylsilylacetylene | [3] |

| Catalyst System | Pd(PPh₃)₄ / CuI | [3] |

| Base | Triethylamine | [3] |

| Solvent | N,N-Dimethylformamide | [3] |

| Temperature (Coupling) | 90 °C | [3] |

| Reaction Time (Coupling) | 8 hours | [3] |

| Deprotection Reagent | Potassium Carbonate | [3] |

| Deprotection Solvent | Methanol | [3] |

| Temperature (Deprotection) | 20 °C | [3] |

| Reaction Time (Deprotection) | 10 hours | [3] |

Sonogashira Coupling Pathway

Caption: Sonogashira coupling of 2,4-dimethylbromobenzene followed by desilylation.

Seyferth-Gilbert and Ohira-Bestmann Homologation

This method provides a direct conversion of an aldehyde to a terminal alkyne through a one-carbon homologation.[4][5] The reaction utilizes a diazophosphonate reagent. The Ohira-Bestmann modification employs a milder base, making it suitable for a wider range of substrates.[6] The starting material for the synthesis of this compound would be 2,4-dimethylbenzaldehyde.

Experimental Protocol: Ohira-Bestmann Reaction

-

In a round-bottom flask under an inert atmosphere, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol.

-

Add potassium carbonate (2.0 eq) to the solution and stir.

-

Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 eq) portion-wise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 2,4-Dimethylbenzaldehyde |

| Reagent | Ohira-Bestmann Reagent |

| Base | Potassium Carbonate |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | Good to Excellent |

Ohira-Bestmann Homologation Pathway

Caption: Synthesis via Ohira-Bestmann homologation of 2,4-dimethylbenzaldehyde.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process for converting an aldehyde into a terminal alkyne.[7] The first step involves the formation of a 1,1-dibromo-olefin, which is then converted to the alkyne in the second step.[8]

Experimental Protocol

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene

-

To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Add hexane to the residue, triturate, and filter to remove triphenylphosphine oxide.

-

Concentrate the filtrate and purify by column chromatography on silica gel to yield 1-(2,2-dibromovinyl)-2,4-dimethylbenzene.

Step 2: Formation of this compound

-

Dissolve the dibromo-olefin from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Slowly add n-butyllithium (2.2 eq) to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Quantitative Data

| Parameter | Step 1 | Step 2 |

| Starting Material | 2,4-Dimethylbenzaldehyde | 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene |

| Reagents | CBr₄, PPh₃ | n-Butyllithium |

| Solvent | Dichloromethane | Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Typical Yield | High | Good to High |

Corey-Fuchs Reaction Pathway

Caption: The two-step Corey-Fuchs synthesis of this compound.

Dehydrohalogenation

The dehydrohalogenation route involves the elimination of two equivalents of a hydrogen halide from a vicinal or geminal dihalide to form an alkyne.[9][10] This method would require the prior synthesis of a suitable dihaloethyl-dimethylbenzene precursor, which can be prepared from 2,4-dimethylstyrene.

Synthetic Workflow

Caption: General workflow for the dehydrohalogenation synthesis pathway.

Experimental Protocol (General)

Step 1: Halogenation of 2,4-Dimethylstyrene

-

Dissolve 2,4-dimethylstyrene in an inert solvent such as dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine or chlorine (1.0 eq) in the same solvent.

-

Stir the reaction until the color of the halogen disappears.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any excess halogen.

-

Dry the organic layer and concentrate to obtain the vicinal dihalide.

Step 2: Double Dehydrohalogenation

-

Treat the vicinal dihalide with a strong base, such as sodium amide in liquid ammonia or potassium tert-butoxide in a suitable solvent.

-

The reaction may require elevated temperatures to drive the elimination to completion.

-

After an aqueous workup, the crude product is purified by distillation or chromatography.

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers should consult the primary literature for further optimization and specific details related to their experimental setup.

References

- 1. researchgate.net [researchgate.net]

- 2. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-ETHYNYL-2,4-DIMETHYL-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. ijnc.ir [ijnc.ir]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Ethynyl-2,4-dimethylbenzene, a valuable building block in organic synthesis. The document details the necessary starting materials, experimental protocols, and reaction mechanisms for the two most prominent methods: the Sonogashira coupling and the Corey-Fuchs reaction. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as 2,4-dimethylphenylacetylene, is an aromatic alkyne of significant interest in the development of novel organic materials and pharmaceutical compounds. Its rigid, linear ethynyl group and substituted benzene ring provide a versatile scaffold for the construction of complex molecular architectures. This guide outlines two robust and widely utilized methods for its synthesis, providing detailed procedural information to enable its preparation in a laboratory setting.

Synthetic Pathways

Two primary and highly effective methods for the synthesis of this compound are the Palladium-catalyzed Sonogashira coupling and the Corey-Fuchs reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of this compound, this involves the reaction of a halogenated 2,4-dimethylbenzene with a suitable alkyne source.

Starting Materials:

-

1-Halo-2,4-dimethylbenzene: 1-Bromo-2,4-dimethylbenzene or 1-iodo-2,4-dimethylbenzene are common starting materials. The reactivity of the halide is in the order I > Br.

-

Alkyne Source: A protected alkyne, such as ethynyltrimethylsilane, is often used to prevent self-coupling. The protecting group is subsequently removed.

A typical workflow for the Sonogashira coupling synthesis of this compound is depicted below.

A two-step procedure starting from 1-bromo-2,4-dimethylbenzene provides this compound.[2]

Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)-2,4-dimethylbenzene

| Reagent/Parameter | Quantity/Value |

| 1-Bromo-2,4-dimethylbenzene | 1.0 eq |

| Ethynyltrimethylsilane | 1.2 eq |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq |

| Copper(I) iodide | 0.1 eq |

| Triethylamine | 3.0 eq |

| Solvent | N,N-Dimethylformamide |

| Temperature | 90 °C |

| Reaction Time | 8 hours |

| Atmosphere | Inert (e.g., Argon) |

Procedure:

-

To a solution of 1-bromo-2,4-dimethylbenzene in N,N-dimethylformamide are added ethynyltrimethylsilane, triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).

-

The reaction mixture is heated to 90 °C and stirred for 8 hours under an inert atmosphere.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield 1-((trimethylsilyl)ethynyl)-2,4-dimethylbenzene.

Step 2: Deprotection to this compound

| Reagent/Parameter | Quantity/Value |

| 1-((Trimethylsilyl)ethynyl)-2,4-dimethylbenzene | 1.0 eq |

| Potassium carbonate | 2.0 eq |

| Solvent | Methanol |

| Temperature | 20 °C |

| Reaction Time | 10 hours |

Procedure:

-

1-((Trimethylsilyl)ethynyl)-2,4-dimethylbenzene is dissolved in methanol.

-

Potassium carbonate is added, and the mixture is stirred at 20 °C for 10 hours.

-

The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give this compound.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step method for the conversion of an aldehyde to a terminal alkyne.[3] This process involves the initial formation of a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.[3]

Starting Material:

-

2,4-Dimethylbenzaldehyde: This aldehyde serves as the precursor for the one-carbon homologation to the desired alkyne.

The workflow for the Corey-Fuchs synthesis of this compound is illustrated below.

This two-step protocol begins with the conversion of 2,4-dimethylbenzaldehyde to the corresponding dibromoalkene.

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene

| Reagent/Parameter | Quantity/Value |

| 2,4-Dimethylbenzaldehyde | 1.0 eq |

| Carbon tetrabromide | 1.5 eq |

| Triphenylphosphine | 3.0 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

Procedure:

-

To a solution of triphenylphosphine in dry dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide. Stir the mixture for 15 minutes.

-

Add a solution of 2,4-dimethylbenzaldehyde in dry dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The reaction mixture is then worked up, typically by adding a non-polar solvent like hexane to precipitate triphenylphosphine oxide, followed by filtration.

-

The filtrate is concentrated and purified by column chromatography to yield 1-(2,2-dibromovinyl)-2,4-dimethylbenzene.

Step 2: Conversion to this compound

| Reagent/Parameter | Quantity/Value |

| 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene | 1.0 eq |

| n-Butyllithium (in hexanes) | 2.1 eq |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

Procedure:

-

A solution of 1-(2,2-dibromovinyl)-2,4-dimethylbenzene in dry tetrahydrofuran is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature.

-

The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification by column chromatography or distillation affords this compound.

Synthesis of Starting Materials

The key starting materials for the aforementioned synthetic routes are 1-bromo-2,4-dimethylbenzene and 2,4-dimethylbenzaldehyde, both of which can be synthesized from m-xylene.

Synthesis of 1-Bromo-2,4-dimethylbenzene

1-Bromo-2,4-dimethylbenzene can be prepared by the electrophilic bromination of m-xylene.

| Reagent/Parameter | Quantity/Value |

| m-Xylene | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Catalyst | Iron(III) bromide (catalytic) |

| Solvent | Dichloromethane or Carbon tetrachloride |

| Temperature | 0 °C to Room Temperature |

Synthesis of 2,4-Dimethylbenzaldehyde

2,4-Dimethylbenzaldehyde can be synthesized from m-xylene via formylation, for example, through the Gattermann-Koch reaction or Vilsmeier-Haack reaction.

| Reagent/Parameter (Gattermann-Koch) | Quantity/Value |

| m-Xylene | 1.0 eq |

| Carbon monoxide | High pressure |

| Hydrochloric acid | Anhydrous |

| Catalyst | Copper(I) chloride/Aluminum chloride |

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.3-6.9 (m, 3H, Ar-H), 3.1 (s, 1H, C≡C-H), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~140, 138, 132, 130, 127, 119 (Ar-C), 84 (Ar-C≡C), 79 (Ar-C≡C-H), 21, 19 (Ar-CH₃).

-

IR (KBr, cm⁻¹): ν ~3300 (≡C-H stretch), 2100 (C≡C stretch), ~3050-2850 (C-H stretch), ~1600, 1500 (C=C aromatic stretch).

Conclusion

This guide has detailed two efficient and reliable synthetic pathways for the preparation of this compound. The Sonogashira coupling offers a direct route from a halogenated precursor, while the Corey-Fuchs reaction provides a valuable alternative starting from the corresponding aldehyde. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic synthesis and drug development.

References

Spectroscopic Profile of 1-Ethynyl-2,4-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 1-ethynyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenylacetylene. The information detailed herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34 | d | 1H | Ar-H |

| 7.03 | d | 1H | Ar-H |

| 6.97 | s | 1H | Ar-H |

| 3.00 | s | 1H | C≡C-H |

| 2.44 | s | 3H | Ar-CH ₃ |

| 2.29 | s | 3H | Ar-CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 139.5 | Ar-C |

| 136.2 | Ar-C |

| 132.2 | Ar-C H |

| 129.5 | Ar-C H |

| 127.3 | Ar-C H |

| 118.9 | Ar-C |

| 83.9 | C ≡CH |

| 76.8 | C≡C H |

| 21.2 | Ar-C H₃ |

| 20.9 | Ar-C H₃ |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 130.1 | 100 | [M]⁺ |

| 115.1 | 80 | [M-CH₃]⁺ |

| 89.1 | 40 | [M-C₃H₅]⁺ |

Experimental Protocols

The data presented in this guide was obtained from the synthesis and characterization of this compound as described in the cited literature.

Synthesis of this compound

This compound was synthesized from a suitable precursor, with the reaction being performed under an inert gas atmosphere and with the exclusion of water. In a 25 mL Schlenk flask, the starting alkyne (1.42 mmol) and dry potassium carbonate (2.84 mmol) were suspended in dry methanol (3 mL) and stirred at room temperature for 1 hour. The resulting suspension was then diluted with diethyl ether (5 mL) and washed with a saturated aqueous solution of ammonium chloride (10 mL).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL ECX 400 spectrometer. For the analysis, the purified compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): While specific details of the mass spectrometry protocol for this compound were not explicitly detailed in the primary source, standard electron ionization (EI) techniques are typically employed for such compounds.

Data Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Ethynyl-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-ethynyl-2,4-dimethylbenzene. The content is structured to offer a comprehensive understanding of the spectral features of this compound, valuable for its identification, characterization, and application in research and development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of NMR spectroscopy, including the effects of substituent groups on chemical shifts and typical proton-proton coupling constants in aromatic systems. The ethynyl group is weakly electron-withdrawing, while the two methyl groups are weakly electron-donating, influencing the electronic environment and thus the chemical shifts of the aromatic protons.

A summary of the predicted quantitative ¹H NMR data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.3 | Doublet (d) | J_ortho_ ≈ 8 | 1H |

| H-5 | ~7.0 | Doublet of Doublets (dd) | J_ortho_ ≈ 8, J_meta_ ≈ 2 | 1H |

| H-3 | ~7.0 | Singlet (s) or finely split doublet | J_meta_ ≈ 2 | 1H |

| Acetylenic H | ~3.0 | Singlet (s) | - | 1H |

| C4-CH₃ | ~2.3 | Singlet (s) | - | 3H |

| C2-CH₃ | ~2.3 | Singlet (s) | - | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

-

The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

-

A standard pulse-acquire sequence is typically used.

-

Key acquisition parameters should be set as follows:

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Temperature: 298 K (25 °C)

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Phase correction should be applied to obtain an absorption spectrum.

-

Baseline correction should be performed to ensure accurate integration.

-

The spectrum should be referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals should be carried out to determine the relative number of protons.

Spin-Spin Coupling Pathway

The coupling relationships between the aromatic protons of this compound are crucial for the definitive assignment of their signals. The following diagram, generated using the DOT language, illustrates these interactions.

Caption: Spin-spin coupling pathways for aromatic protons.

Signal Assignment and Interpretation

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show three distinct signals.

-

H-6: This proton is ortho to the ethynyl group and meta to the C4-methyl group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5.

-

H-5: This proton is ortho to both H-6 and the C4-methyl group. It will appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.

-

H-3: This proton is ortho to the C2-methyl and C4-methyl groups and meta to H-5. Due to the small meta-coupling, it may appear as a singlet or a finely split doublet.

-

-

Methyl Protons (C2-CH₃ and C4-CH₃): The two methyl groups are in different chemical environments and are expected to have slightly different chemical shifts, both appearing as sharp singlets around 2.3 ppm.

-

Acetylenic Proton: The terminal alkyne proton is shielded by the anisotropic effect of the triple bond and is expected to appear as a sharp singlet around 3.0 ppm.

This comprehensive guide provides the necessary framework for the analysis of the ¹H NMR spectrum of this compound. The predicted data, experimental protocol, and interpretation of coupling patterns offer a robust resource for researchers in the field.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Ethynyl-2,4-dimethylbenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Ethynyl-2,4-dimethylbenzene. It includes predicted spectral data, detailed experimental protocols for acquiring such data, and a structural analysis to aid in the interpretation of the spectrum.

Introduction

This compound, also known as 2,4-dimethylphenylacetylene, is an aromatic hydrocarbon with a disubstituted benzene ring and an ethynyl group. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon framework.[1] This guide focuses on the ¹³C NMR spectrum of this specific compound.

Predicted ¹³C NMR Chemical Shifts

Due to the absence of readily available experimental ¹³C NMR data in the searched literature for this compound, the chemical shifts presented here are based on computational predictions from established NMR prediction software. These predictions are valuable for identifying and characterizing the compound.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on the analysis of substituent effects and comparison with related compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |

| C1 (ipso-ethynyl) | 119.8 | Singlet |

| C2 (ipso-methyl) | 139.5 | Singlet |

| C3 | 132.5 | Doublet |

| C4 (ipso-methyl) | 138.8 | Singlet |

| C5 | 127.8 | Doublet |

| C6 | 129.9 | Doublet |

| C7 (ethynyl) | 83.2 | Doublet |

| C8 (ethynyl) | 79.5 | Singlet |

| C9 (methyl at C2) | 20.8 | Quartet |

| C10 (methyl at C4) | 21.2 | Quartet |

Note: Predicted values can have a deviation of a few ppm from experimental values.[2]

Structural Assignment and Interpretation

The assignment of the predicted chemical shifts is based on established principles of ¹³C NMR spectroscopy for aromatic and alkyne compounds.

-

Aromatic Carbons (C1-C6): These carbons typically resonate in the downfield region of the spectrum, from approximately 120 to 150 ppm.[3] The quaternary carbons (C1, C2, and C4) are expected to have weaker signals compared to the protonated carbons.[4] The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl groups and the electron-withdrawing, sp-hybridized ethynyl group.

-

Alkyne Carbons (C7 and C8): The sp-hybridized carbons of the ethynyl group resonate in a characteristic upfield region compared to aromatic carbons, typically between 70 and 90 ppm.[5] The terminal alkyne carbon (C7) will show a doublet in a proton-coupled spectrum due to coupling with the acetylenic proton, while the internal alkyne carbon (C8) will be a singlet.

-

Methyl Carbons (C9 and C10): The sp³-hybridized methyl carbons are the most shielded and therefore appear at the most upfield region of the spectrum, typically around 20 ppm.

The logical relationship between the structure of this compound and its distinct ¹³C NMR signals is illustrated in the following diagram.

Caption: Correlation of carbon atoms in this compound to their predicted ¹³C NMR signals.

Experimental Protocols

The following provides a general methodology for the acquisition of a ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.[1]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. The chemical shift of TMS is defined as 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and can be adjusted as needed.

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Solvent: Set the lock to the deuterated solvent used.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A 30-degree pulse is typically used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quantitative analysis of quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR, typically ranging from 128 to 1024 scans, or more, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

The following workflow diagram illustrates the general process of obtaining and analyzing the ¹³C NMR spectrum.

Caption: A generalized workflow for acquiring and processing a ¹³C NMR spectrum.

Conclusion

References

- 1. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1-Ethynyl-2,4-dimethylbenzene for Researchers and Drug Development Professionals

Introduction

1-Ethynyl-2,4-dimethylbenzene is an aromatic alkyne of significant interest in organic synthesis and medicinal chemistry. Its rigid, linear ethynyl group and substituted benzene ring make it a valuable building block for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. This guide provides a comprehensive overview of its commercial availability, purity, synthesis, and quality control methodologies, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Purity

Several chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. The compound is identifiable by its CAS number 16017-30-4. The table below summarizes the offerings from selected commercial suppliers.

| Supplier | Catalog ID | Purity | Formula | Molecular Weight ( g/mol ) | CAS Number |

| Advanced ChemBlocks | P40859 | 95% | C₁₀H₁₀ | 130.19 | 16017-30-4 |

| A professional supplier | - | min 98% | C₁₀H₁₀ | 130.19 | 16017-30-4 |

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

While multiple synthetic routes to this compound exist, two prevalent methods in organic synthesis are the Sonogashira coupling and the Corey-Fuchs reaction. Below are detailed, representative protocols for each approach.

Method 1: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this typically involves the reaction of 1-bromo-2,4-dimethylbenzene with a protected or terminal alkyne.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-bromo-2,4-dimethylbenzene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.025 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add a base, typically an amine such as diisopropylamine (7.0 equivalents), to the reaction mixture, followed by the dropwise addition of the alkyne source, for instance, ethynyltrimethylsilane (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 3 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing the filter cake with additional diethyl ether. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Caption: Sonogashira coupling for the synthesis of this compound.

Method 2: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method to convert an aldehyde into a terminal alkyne.[1][2][3][4][5] This is a reliable alternative for the synthesis of this compound, starting from 2,4-dimethylbenzaldehyde.

Experimental Protocol:

-

Formation of the Dibromo-olefin:

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃) (4.0 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add carbon tetrabromide (CBr₄) (2.0 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add 2,4-dimethylbenzaldehyde (1.0 equivalent) to the reaction mixture and stir for an additional hour at 0 °C.

-

-

Formation of the Terminal Alkyne:

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Corey-Fuchs reaction pathway for this compound synthesis.

Quality Control and Characterization

To ensure the identity and purity of this compound, a series of analytical techniques should be employed.

Experimental Protocols for Quality Control

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.

-

Temperature Program:

-

Initial oven temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10-20 °C/min.

-

Final hold: Hold at 250 °C for 5-10 minutes.

-

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400. The purity is determined by the area percentage of the main peak in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a complementary technique for purity assessment, particularly for identifying non-volatile impurities.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for aromatic compounds.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

-

Gradient Program: A typical gradient might start with 50% acetonitrile in water, increasing to 100% acetonitrile over 20-30 minutes.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms. Expected signals include:

-

A singlet for the acetylenic proton.

-

Singlets for the two methyl groups.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Expected signals include:

-

Two signals for the alkyne carbons.

-

Signals for the two methyl carbons.

-

Signals for the aromatic carbons.

-

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.

Caption: A generalized workflow for the quality control of this compound.

This technical guide provides essential information for researchers and professionals working with this compound. By understanding its commercial sources, synthesis, and the necessary quality control procedures, scientists can confidently incorporate this versatile building block into their research and development projects.

References

- 1. synarchive.com [synarchive.com]

- 2. d-nb.info [d-nb.info]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Safe Handling and Storage of 1-Ethynyl-2,4-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 1-Ethynyl-2,4-dimethylbenzene and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, this compound should be handled with the utmost caution, assuming it may have unknown hazards. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Chemical and Physical Properties

This compound, also known as 2,4-dimethylphenylacetylene, is an aromatic hydrocarbon.[1] While detailed experimental data for this specific compound is limited, its properties can be estimated based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | PubChem[1] |

| Molecular Weight | 130.19 g/mol | PubChem[1] |

| CAS Number | 16017-30-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Not specified; likely a liquid at room temperature | Inferred from similar compounds |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Expected to be soluble in organic solvents and insoluble in water | Inferred from similar compounds |

Hazard Identification and GHS Classification

-

Flammable Liquid: Aromatic hydrocarbons are often flammable.[2][3] Vapors may form explosive mixtures with air.

-

Skin Irritant: May cause skin irritation upon contact.[4]

-

Eye Irritant: May cause serious eye irritation.[4]

-

Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.

-

Aspiration Hazard: If swallowed, may be harmful or fatal if it enters the airways.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Chronic Toxicity: Prolonged or repeated exposure may cause organ damage. The toxicological properties have not been thoroughly investigated.

Safe Handling and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, stringent safety precautions are essential.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from strong oxidizing agents.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release and Disposal

Accidental Release

-

Evacuate the area and eliminate all ignition sources.

-

Wear appropriate personal protective equipment (PPE).

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Do not allow the chemical to enter drains or waterways.

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Due to the absence of specific experimental data for this compound, a generalized protocol for determining the flash point of a flammable liquid is provided below. This is a critical parameter for assessing its fire hazard.

Protocol: Flash Point Determination (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Calibrated thermometer

-

Ignition source (e.g., gas flame or electric igniter)

-

Sample of this compound

Procedure:

-

Ensure the apparatus is clean and dry.

-

Pour the sample into the test cup to the filling mark.

-

Place the lid on the cup and ensure it is sealed.

-

Insert the thermometer into the designated opening.

-

Begin stirring the sample at the recommended speed.

-

Apply heat to the apparatus at a slow, constant rate.

-

As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

-

Record the temperature at which the flash occurs.

-

Repeat the determination to ensure accuracy.

Visualizations

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

Potential Research Areas for 1-Ethynyl-2,4-dimethylbenzene: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: 1-Ethynyl-2,4-dimethylbenzene

This compound (CAS No. 16017-30-4) is an aromatic alkyne that presents significant opportunities as a versatile building block in medicinal chemistry and materials science.[1] Its terminal alkyne functionality is a key feature, enabling a range of chemical transformations, most notably Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry"). These reactions provide a robust platform for the synthesis of diverse molecular architectures with potential biological activity or unique material properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for designing synthetic protocols and for computational modeling in drug discovery and materials research.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | PubChem[1] |

| Molecular Weight | 130.19 g/mol | PubChem[1] |

| CAS Number | 16017-30-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=CC(=C(C=C1)C#C)C | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Exact Mass | 130.078250319 Da | PubChem[1] |

Key Synthetic Protocols

The reactivity of the terminal alkyne in this compound is central to its utility. Below are detailed experimental protocols for two of the most important reactions involving this functional group.

Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is fundamental for the synthesis of substituted alkynes and has broad applications in the preparation of pharmaceuticals and organic materials.[2]

Experimental Protocol: Synthesis of a Diarylalkyne

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide.

-

Reaction Setup: To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF (5 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).

-

Addition of Reagents: Sequentially add an amine base, such as diisopropylamine (7.0 eq), followed by this compound (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel to yield the desired diarylalkyne.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne, is a prime example.[5][6] This reaction is exceptionally useful for creating libraries of compounds for biological screening due to its reliability and biocompatibility.[7]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol provides a general method for the CuAAC reaction between this compound and an organic azide.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the organic azide in a suitable solvent like DMSO or a tBuOH/water mixture.

-

Prepare a 100 mM stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the copper catalyst, for example, by mixing CuSO₄ (100 mM in water) with a ligand such as THPTA (200 mM in water) in a 1:2 ratio.[6]

-

-